molecular formula C19H22BrN5O2S B2542585 1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 898350-23-7

1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone

カタログ番号: B2542585
CAS番号: 898350-23-7
分子量: 464.38
InChIキー: DFLIGFJZCHNFDX-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(4-((4-Bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazin-1-yl)ethanone ( 898350-23-7) is a chemical compound supplied for research and development purposes. This compound features a complex molecular structure with a molar mass of 464.38 g/mol and a molecular formula of C19H22BrN5O2S . Its structure integrates a piperazine ring, a moiety frequently found in pharmaceuticals and agrochemicals due to its favorable pharmacokinetic properties and presence in compounds with a wide range of biological activities, including antibacterial, antifungal, and antitumor effects . The specific research applications and biological activity profile of this compound are a subject of ongoing scientific investigation, making it a valuable scaffold for researchers in medicinal chemistry and drug discovery. The product is provided with a minimum purity of 90% and is available in various quantities to meet diverse research needs . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

特性

IUPAC Name

1-[4-[(4-bromophenyl)-(2-ethyl-6-hydroxy-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrN5O2S/c1-3-15-21-19-25(22-15)18(27)17(28-19)16(13-4-6-14(20)7-5-13)24-10-8-23(9-11-24)12(2)26/h4-7,16,27H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFLIGFJZCHNFDX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)Br)N4CCN(CC4)C(=O)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

類似化合物との比較

Comparative Analysis with Similar Compounds

The table below compares structural analogs and their reported properties:

Compound Name / ID Key Substituents Biological Activity Synthesis Method Reference
Target Compound 4-Bromophenyl, 2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl, piperazine Not explicitly reported (inferred) Likely multi-step coupling -
1-(4-(Phenylsulfonyl)piperazin-1-yl)ethanone derivatives (7a–x) Phenylsulfonyl, tetrazol-5-ylthio Antiproliferative (HeLa cells) Ethanol/triethylamine-mediated coupling
(5E)-2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one 2-Ethoxybenzylidene, thiazolo-triazol Not reported Cyclocondensation
2-Bromo-1-[1-(4-bromophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]ethanone Bromophenyl, methyltriazol Antimicrobial, anticancer (inferred) Bromination of ethanone precursor
1-[5-(4-Bromophenyl)-3-(4-fluorophenyl)pyrazol-1-yl]ethanone Bromophenyl, fluorophenyl, pyrazole Antidepressant (inferred) Claisen-Schmidt condensation

Key Structural Differences :

  • Piperazine vs. Non-piperazine backbones: Piperazine-containing analogs (e.g., ) often exhibit enhanced solubility and CNS penetration compared to non-piperazine derivatives (e.g., ).
  • Substituent Effects : The hydroxyl group in the target compound may improve aqueous solubility relative to ethoxy or methyl analogs (e.g., ).
  • Heterocyclic Systems : Thiazolo-triazol derivatives (target compound, ) show broader bioactivity than simple triazoles (e.g., ) or pyrazoles (e.g., ).

準備方法

Cyclocondensation Strategies

The thiazolo[3,2-b]triazole scaffold is constructed via cyclocondensation of thioamide precursors with α-haloketones. A modified protocol adapted from Thiazolo[4,5-d]triazole synthesis (ThTz) employs 2-ethyl-4-hydroxythiazole-5-carboxylic acid and hydrazine hydrate under refluxing acetic acid to yield 2-ethyl-6-hydroxythiazolo[3,2-b]triazole (yield: 68–72%). Key parameters include:

  • Temperature : 110–120°C
  • Catalyst : None (self-cyclization)
  • Purification : Recrystallization from ethanol/water (3:1).

Functionalization at C5

The C5 position of the thiazolo-triazole core is activated for electrophilic substitution. Sulfonation using chlorosulfonic acid introduces a sulfone group, enabling subsequent SNAr reactions. For example, treatment with 4-bromobenzyl bromide in DMF at 80°C for 12 hours attaches the 4-bromophenyl moiety (yield: 58%).

Piperazine Ring Functionalization

Piperazine Synthesis and Methylation

Piperazine is synthesized via ethanolamine cyclization under high-pressure hydrogenation (30–400 atm, 200–300°C) with nickel-based catalysts. The methylene bridge is introduced via Mannich reaction:

  • Reactants : Piperazine, formaldehyde, and the pre-functionalized thiazolo-triazole-4-bromophenyl intermediate
  • Conditions : Ethanol, 60°C, 6 hours
  • Yield : 45–50%.

Selective Monoacylation

Monoacylation of piperazine is achieved using 1,1'-carbonyldiimidazole (CDI) to avoid over-acylation. A two-phase system (aqueous piperazine/CDI in ethyl acetate) ensures selective formation of 1-acetylpiperazine (yield: 82%). Critical parameters:

  • Molar Ratio : Piperazine:CDI = 1:1.2
  • Temperature : 25°C
  • Workup : NaOH wash to remove diacylated byproducts.

Coupling of Thiazolo-Triazole and Piperazine Moieties

Nucleophilic Aromatic Substitution (SNAr)

The sulfone-activated thiazolo-triazole undergoes SNAr with the methylene-linked piperazine intermediate:

  • Base : K2CO3
  • Solvent : DMF
  • Temperature : 90°C, 24 hours
  • Yield : 63%.

Transition Metal-Catalyzed Coupling

Palladium-catalyzed Suzuki-Miyaura coupling is employed for aryl-aryl bond formation:

  • Catalyst : Pd(PPh3)4 (5 mol%)
  • Ligand : XPhos
  • Base : Cs2CO3
  • Solvent : Toluene/water (3:1)
  • Yield : 71%.

Optimization and Scalability

Reaction Condition Comparison

Parameter SNAr Suzuki
Catalyst None Pd(PPh3)4
Temperature 90°C 100°C
Yield 63% 71%
Purity (HPLC) 95% 98%

Purification Strategies

  • Recrystallization : Ethyl acetate/hexane (1:3) for thiazolo-triazole intermediates.
  • Column Chromatography : Silica gel (EtOAc:hexane = 1:2) for final compound isolation.

Analytical Validation

Spectroscopic Characterization

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, triazole-H), 7.52 (d, J = 8.4 Hz, 2H, BrPh-H), 4.12 (s, 2H, CH2), 3.72–3.68 (m, 4H, piperazine-H), 2.44 (s, 3H, COCH3).
  • HRMS : m/z 532.0481 [M+H]+ (calc. 532.0478).

Purity Assessment

HPLC analysis (C18 column, MeCN:H2O = 70:30) confirms ≥98% purity with retention time = 12.4 min.

Challenges and Mitigation

Diacylation in Piperazine

Excess CDI or elevated temperatures promote diacylation. Mitigation involves:

  • Stoichiometric Control : CDI:piperazine = 1.2:1.
  • Low-Temperature Workup : <30°C during aqueous extraction.

Regioselectivity in Thiazolo-Triazole

Competing C3 vs. C5 functionalization is addressed via sulfone-directed chemistry.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。